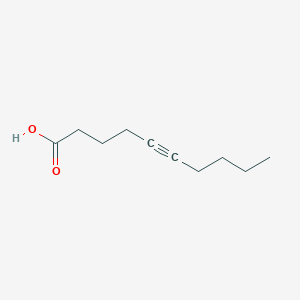
5-Decynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decynoic acid: is an organic compound with the molecular formula C10H16O2 It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Decynoic acid can be synthesized through various methods. One common approach involves the oxidation of 2-butylcyclohexanone followed by isomerization. This method is advantageous as it avoids the use of strong acid catalysts, reducing environmental impact and production costs . Another method involves the reaction of delta-decalactone with an acid catalyst at elevated temperatures (140-200°C) to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of percarbamide instead of hydrogen peroxide in the oxidation step is preferred for its mild reaction conditions and higher safety .
Análisis De Reacciones Químicas
Types of Reactions: 5-Decynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Decynoic acid is used as a building block in organic synthesis. Its triple bond allows for the creation of various derivatives through addition and substitution reactions.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its unique odor profile. It is also used as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-Decynoic acid involves its interaction with cellular membranes and enzymes. The triple bond in its structure allows it to disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, it can inhibit enzyme activity by binding to active sites, preventing substrate access.
Comparación Con Compuestos Similares
5-Decenoic acid: Similar in structure but contains a double bond instead of a triple bond.
5-Oxo-7-Decynoic acid: Contains an additional keto group, altering its reactivity and applications.
2-Decynoic acid: Another isomer with the triple bond located between the second and third carbon atoms.
Uniqueness: 5-Decynoic acid is unique due to its specific triple bond location, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring selective reactivity and stability.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its potential in various fields, from organic synthesis to antimicrobial development.
Propiedades
Número CAS |
55182-79-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
dec-5-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-4,7-9H2,1H3,(H,11,12) |
Clave InChI |
JPJPEWLGJVCQDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


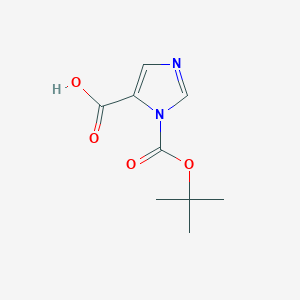
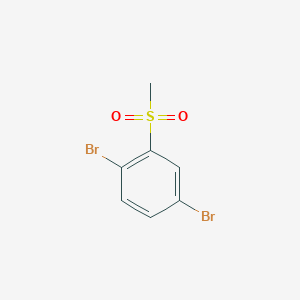
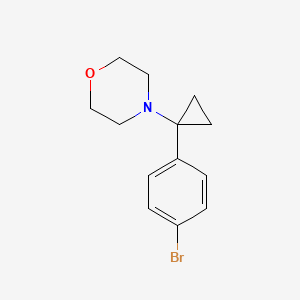
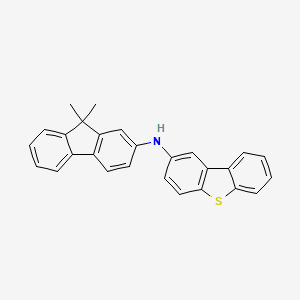
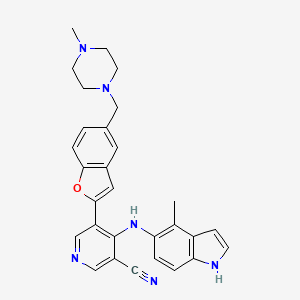


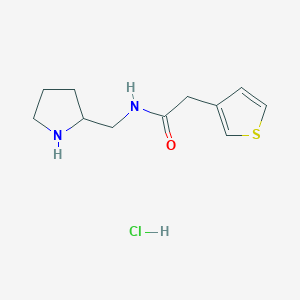
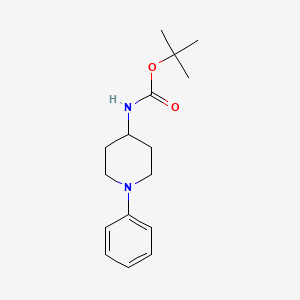
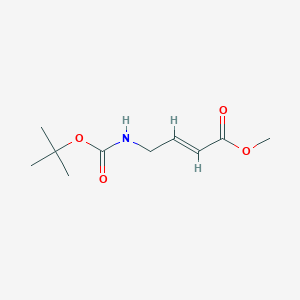
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
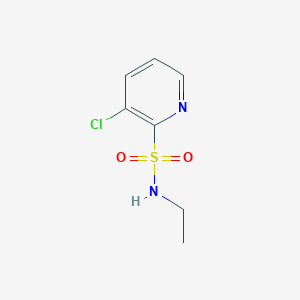
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
